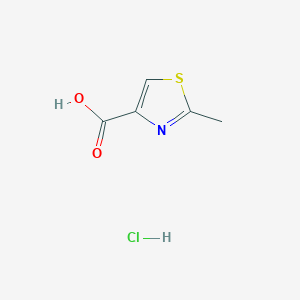

2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives involves several steps including condensation, oxidation, and hydrolysis reactions. For example, methyl thiazolidine-4-carboxylate was synthesized from L-Cysteine hydrochloride and formaldehyde by condensation and esterification. Following this, methyl thiazole-4-carboxylate was synthesized by an oxidation reaction. Hydrolysis of this compound yielded Thiazole-4-carboxylic acid (Lv Xin-yu, 2012).

Molecular Structure Analysis

A detailed structural, electronic, and spectroscopic study using density functional theory (DFT) has been conducted on related compounds such as 4-methylthiadiazole-5-carboxylic acid. This study included vibrational analysis with FT-IR and FT-Raman spectra, NBO analysis for estimating hydrogen bond strength, and computational visualization of key electron transitions (Isha Singh et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives often include their transformation into various biologically active compounds. For instance, 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and shown to exhibit significant fungicidal and antivirus activities, highlighting the compound's versatility in chemical reactions (Fengyun Li et al., 2015).

Physical Properties Analysis

The physical properties of these compounds can be influenced by their molecular structure. Studies on related thiazole derivatives have provided insights into their hydrogen bonding and solvent effects, which are crucial for understanding their physical properties and behavior in different environments (B. Refouvelet et al., 1994).

Chemical Properties Analysis

The chemical properties of 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives, such as their reactivity and stability, are key areas of research. For example, the study on the synthesis and antibacterial study of new 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives illustrates the compound's potential in developing antibacterial agents (Zina K. Al Dulaimy et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques: The synthesis of methyl thiazolidine-4-carboxylate, a related compound, involves condensation and esterification of L-Cysteine hydrochloride and formaldehyde, followed by oxidation and hydrolysis to achieve thiazole-4-carboxylic acid (Lv Xin-yu, 2012).

Applications in Drug Design and Biological Activities

- Designing Heterocyclic γ-Amino Acids: 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids are used in mimicking secondary structures of proteins. A chemical route to synthesize these compounds involves cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate (L. Mathieu et al., 2015).

- Fungicidal and Antivirus Activities: Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid show promising fungicidal and antivirus activities. Some compounds exhibit significant activity against Tobacco Mosaic Virus (TMV) and fungi (Li Fengyun et al., 2015).

Miscellaneous Applications

- Antibacterial Study: Synthesized derivatives of 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid have been studied for their antibacterial properties. Their structures were confirmed using spectroscopic data (Zina K. Al Dulaimy et al., 2017).

- Cardioprotective Activity: Some 2-arylimino-1,3-thiazole derivatives synthesized via the Hantzsch reaction show cardioprotective effects in vitro, suggesting potential for further pharmacological studies (I. Drapak et al., 2019).

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to interact with various targets in the biological system . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .

Mode of Action

Thiazole derivatives are known for their aromaticity, which allows them to participate in various reactions such as donor-acceptor, nucleophilic, and oxidation reactions . This reactivity can lead to diverse interactions with biological targets, potentially altering physiological systems .

Biochemical Pathways

Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes . The exact pathways and downstream effects would depend on the specific targets and interactions of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Eigenschaften

IUPAC Name |

2-methyl-1,3-thiazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.ClH/c1-3-6-4(2-9-3)5(7)8;/h2H,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWRGBRXXNHTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)

![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)

![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)